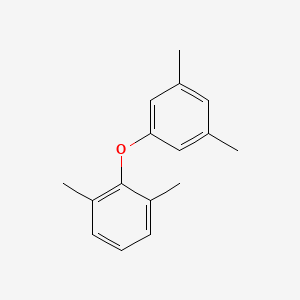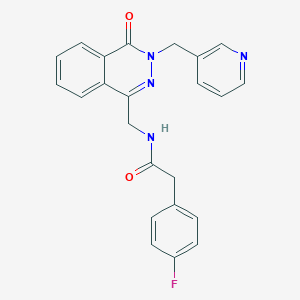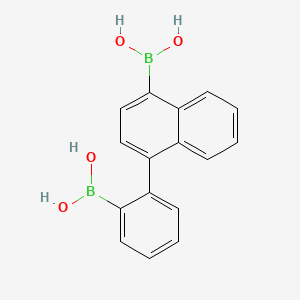
4-(Naphthaleneboronicacid)phenylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthaleneboronicacid)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound features both a naphthalene and a phenyl group attached to boronic acid moieties, making it a unique and versatile molecule in organic synthesis and various applications.
Métodos De Preparación
The synthesis of 4-(Naphthaleneboronicacid)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a base to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Industrial production methods for boronic acids often involve the hydrolysis of boronic esters or the direct borylation of aromatic compounds using boron reagents such as boron tribromide or boron trichloride .
Análisis De Reacciones Químicas
4-(Naphthaleneboronicacid)phenylboronicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and boronic esters .
Aplicaciones Científicas De Investigación
4-(Naphthaleneboronicacid)phenylboronicacid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 4-(Naphthaleneboronicacid)phenylboronicacid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or sensor development .
Comparación Con Compuestos Similares
Similar compounds to 4-(Naphthaleneboronicacid)phenylboronicacid include other boronic acids like phenylboronic acid and naphthaleneboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The uniqueness of this compound lies in its dual aromatic groups, which provide enhanced reactivity and versatility in various applications .
Similar Compounds
- Phenylboronic acid
- Naphthaleneboronic acid
- Pinacol boronic esters
Propiedades
Número CAS |
1310405-25-4 |
|---|---|
Fórmula molecular |
C16H14B2O4 |
Peso molecular |
291.9 g/mol |
Nombre IUPAC |
[2-(4-borononaphthalen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H14B2O4/c19-17(20)15-8-4-3-7-14(15)12-9-10-16(18(21)22)13-6-2-1-5-11(12)13/h1-10,19-22H |
Clave InChI |
ZZWZPOWNZXHEJK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CC=C(C3=CC=CC=C32)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


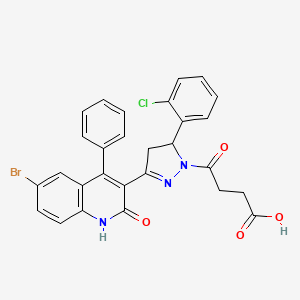
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)

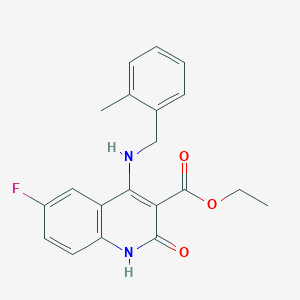
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
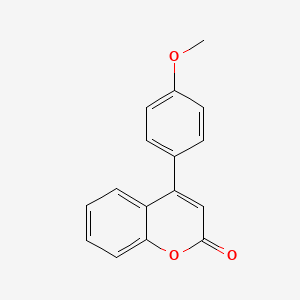

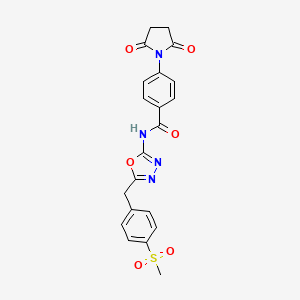
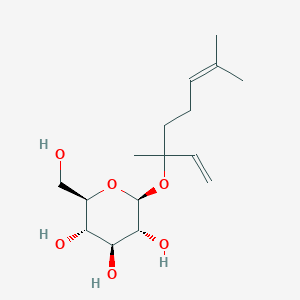
![Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14124711.png)
![N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14124712.png)
![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)
